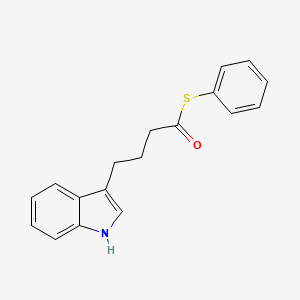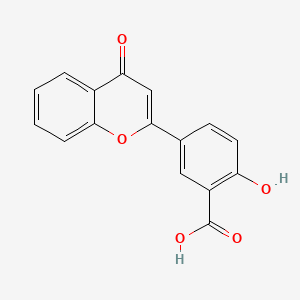
Benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)- is a complex organic compound that belongs to the class of benzopyrans This compound is known for its unique chemical structure, which includes a benzoic acid moiety and a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)- typically involves the condensation of 2-hydroxybenzoic acid with 4-oxo-4H-1-benzopyran-2-carboxylic acid. This reaction is often carried out in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial effects.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer effects, the compound may induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK and mTOR pathways .
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Ferulic Acid: Another phenolic compound with anti-inflammatory and antioxidant activities.
Baicalin: A flavone glycoside with various pharmacological effects
Uniqueness
Benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)- is unique due to its specific chemical structure, which combines the properties of benzoic acid and benzopyran.
Properties
CAS No. |
126342-64-1 |
|---|---|
Molecular Formula |
C16H10O5 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-hydroxy-5-(4-oxochromen-2-yl)benzoic acid |
InChI |
InChI=1S/C16H10O5/c17-12-6-5-9(7-11(12)16(19)20)15-8-13(18)10-3-1-2-4-14(10)21-15/h1-8,17H,(H,19,20) |
InChI Key |
CBWRCCWYAYFJEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



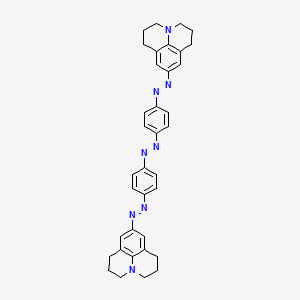

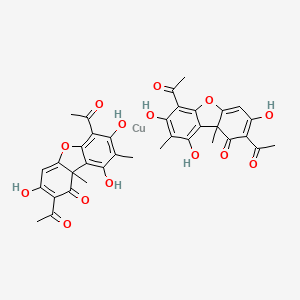
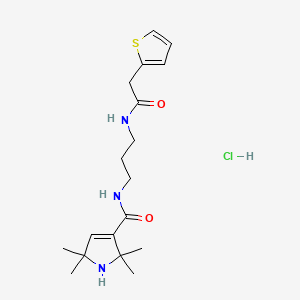
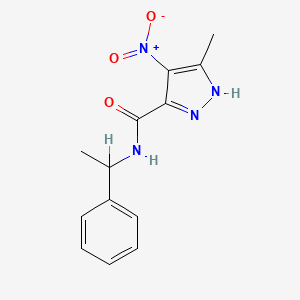

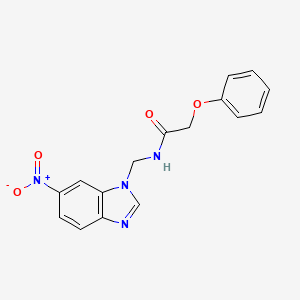
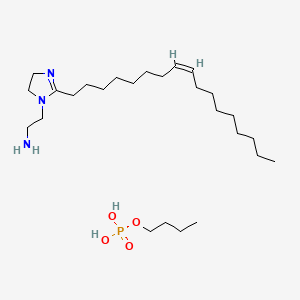

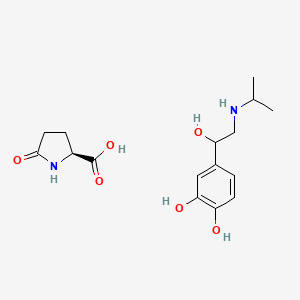
![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B12705140.png)

